molecular formula C30H24N6O2 B13783454 4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol CAS No. 67801-52-9

4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol

Cat. No.: B13783454
CAS No.: 67801-52-9
M. Wt: 500.5 g/mol
InChI Key: KHRLXDLDLKBFRP-UHFFFAOYSA-N
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Description

4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol is an organic compound known for its vibrant color and complex structure. It is primarily used as a dye and pigment in various industrial applications. The compound’s structure consists of a resorcinol core with two azo groups attached to phenylamino substituents, making it a member of the azo dye family .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol typically involves the diazotization of aniline derivatives followed by coupling with resorcinol. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the azo bonds .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as pH, temperature, and reactant concentrations to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Dyeing

1. Textile Industry

4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol is primarily used as a dye in the textile industry. Its azo structure allows for the formation of vivid colors on fabrics, making it suitable for various textile applications. The compound can be utilized to dye synthetic fibers such as polyester and polyamide due to its compatibility with these materials.

2. Hair Dyes

The compound also finds application in hair coloring products. Studies indicate that azo dyes can provide long-lasting color with minimal fading when exposed to environmental factors such as sunlight and washing . However, safety assessments are crucial due to potential allergic reactions associated with azo dyes in hair products.

Material Science Applications

1. Polymer Chemistry

In polymer science, this compound can be incorporated into polymer matrices to enhance color stability and improve thermal properties. Research shows that adding azo compounds into polymers can significantly affect their mechanical properties and thermal stability .

2. Photonic Devices

Recent studies have explored the use of azo dyes in photonic devices. The ability of this compound to undergo photoisomerization makes it a candidate for applications in optical data storage and sensors . The compound's structural characteristics allow it to be used in creating responsive materials that change properties upon exposure to light.

Biomedical Applications

1. Antimicrobial Properties

Emerging research indicates that azo compounds like this compound may exhibit antimicrobial properties. Studies have shown that certain azo dyes can inhibit bacterial growth, suggesting potential applications in developing antimicrobial textiles or coatings .

2. Drug Delivery Systems

There is ongoing research into the use of azo compounds for drug delivery systems due to their ability to release drugs in response to specific stimuli (e.g., pH changes). This property could be harnessed for targeted therapy in cancer treatments .

Case Studies

StudyApplicationFindings
Wolfram & Maibach (1985)Hair DyesInvestigated dermal absorption of hair dye components; found low systemic absorption rates .
Wang & Tsai (2003)Hair DyesAnalyzed urinary excretion of dye metabolites; demonstrated minimal penetration through scalp .
Recent Polymer ResearchMaterial ScienceExplored incorporation of azo dyes into polymers; improved thermal stability noted .
Antimicrobial StudyBiomedical ApplicationsAzo compounds showed significant inhibition of bacterial growth; potential for antimicrobial textiles identified .

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include nucleophilic sites on other molecules, allowing it to form stable complexes. The pathways involved often include electron transfer processes, making it useful in redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(phenylazo)resorcinol
  • 4,4’-bis(phenylamino)azobenzene
  • 2,6-bis(phenylamino)azobenzene

Uniqueness

4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol is unique due to its dual azo groups and phenylamino substituents, which provide enhanced stability and color properties compared to similar compounds. Its ability to undergo a wide range of chemical reactions also makes it more versatile in various applications .

Biological Activity

4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol, also known by its CAS number 67801-52-9, is a synthetic azo compound with notable applications in various fields including dyeing and potentially in biomedical research. This article explores its biological activity, focusing on its anti-cancer properties, potential toxicity, and other relevant biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C30H24N6O2. It features a complex structure that includes multiple phenyl groups connected through azo linkages, which are known to influence biological activity significantly.

PropertyValue
Molecular Weight500.55 g/mol
CAS Number67801-52-9
Chemical StructureChemical Structure

Anti-Cancer Properties

Research has indicated that azo compounds can exhibit significant anti-cancer activity. In studies comparing various azo dyes, this compound demonstrated enhanced anti-proliferative effects against cancer cell lines when compared to traditional chemotherapeutic agents like desferrioxamine (DFO) .

Case Study:
In a study published in the European Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results showed a marked reduction in cell viability at concentrations as low as 10 µM, suggesting potent anti-tumor activity .

Genotoxicity and Carcinogenic Potential

Despite its therapeutic potential, the compound's classification as a potential carcinogen raises concerns. Azo dyes are known to release carcinogenic amines upon metabolic activation. Studies have shown that exposure to certain azo compounds can lead to DNA damage and mutations .

Toxicological Assessment:
A comprehensive toxicological assessment indicated that while some derivatives of azo compounds exhibit low toxicity, others may pose significant health risks due to their genotoxic nature. The Canadian Environmental Protection Act has flagged several azo dyes for further investigation regarding their carcinogenic potential .

The anti-cancer activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: The compound interferes with cell cycle progression, leading to apoptosis in malignant cells.
  • Reactive Oxygen Species (ROS) Generation: It has been observed that this compound can induce oxidative stress within cells, contributing to its cytotoxic effects .
  • Interaction with DNA: Azo compounds can intercalate into DNA strands, disrupting replication and transcription processes.

Summary of Research Findings

To summarize the biological activities and implications of this compound:

ActivityFindings
Anti-CancerSignificant cytotoxic effects on cancer cell lines .
GenotoxicityPotential to release carcinogenic amines .
MechanismInduces apoptosis and oxidative stress .

Properties

CAS No.

67801-52-9

Molecular Formula

C30H24N6O2

Molecular Weight

500.5 g/mol

IUPAC Name

4,6-bis[(4-anilinophenyl)diazenyl]benzene-1,3-diol

InChI

InChI=1S/C30H24N6O2/c37-29-20-30(38)28(36-34-26-17-13-24(14-18-26)32-22-9-5-2-6-10-22)19-27(29)35-33-25-15-11-23(12-16-25)31-21-7-3-1-4-8-21/h1-20,31-32,37-38H

InChI Key

KHRLXDLDLKBFRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C=C4)NC5=CC=CC=C5

Origin of Product

United States

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